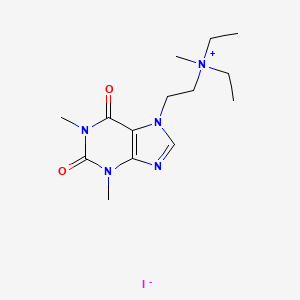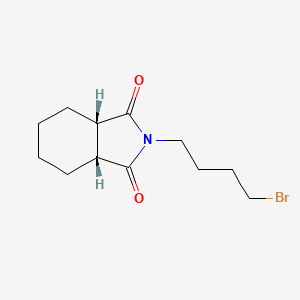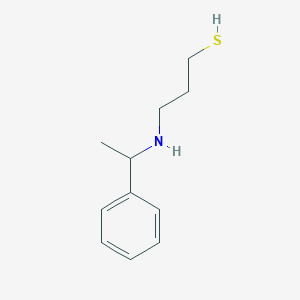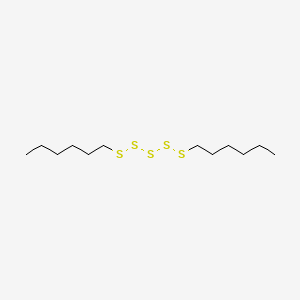
Etamiphyllin methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etamiphyllin methiodide is a xanthine derivative known for its potential use as an anti-asthma agent . It is chemically represented by the formula C14H24IN5O2 and has a molecular weight of 421.277 Da . Despite its intended therapeutic applications, it has shown poor to absent effects in human clinical trials .
Vorbereitungsmethoden
The synthesis of Etamiphyllin methiodide involves the reaction of etamiphylline with methyl iodide. The reaction typically occurs under controlled conditions to ensure the formation of the methiodide salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Etamiphyllin methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reducing agents to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in the substitution of specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Etamiphyllin methiodide has been explored for various scientific research applications:
Chemistry: It is studied for its chemical properties and potential reactions with other compounds.
Biology: Research includes its effects on biological systems and potential therapeutic applications.
Medicine: Although it has shown limited efficacy in clinical trials, it continues to be studied for its potential use in treating respiratory conditions.
Industry: Its chemical properties make it a subject of interest for industrial applications, including the development of new pharmaceuticals.
Wirkmechanismus
The exact mechanism of action of Etamiphyllin methiodide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in respiratory function. Further research is needed to elucidate the precise molecular mechanisms and pathways.
Vergleich Mit ähnlichen Verbindungen
Etamiphyllin methiodide can be compared with other xanthine derivatives, such as theophylline and caffeine. These compounds share similar chemical structures but differ in their pharmacological effects and therapeutic applications. The uniqueness of this compound lies in its specific chemical modifications and intended use as an anti-asthma agent, despite its limited clinical efficacy.
Similar Compounds
- Theophylline
- Caffeine
- Aminophylline
Eigenschaften
CAS-Nummer |
35206-03-2 |
|---|---|
Molekularformel |
C14H24IN5O2 |
Molekulargewicht |
421.28 g/mol |
IUPAC-Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C14H24N5O2.HI/c1-6-19(5,7-2)9-8-18-10-15-12-11(18)13(20)17(4)14(21)16(12)3;/h10H,6-9H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZRNCURVARUWAMN-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)






